molecular formula C11H21NO2 B8241874 (2R)-2-amino-3-cyclooctylpropanoic acid

(2R)-2-amino-3-cyclooctylpropanoic acid

Cat. No.: B8241874
M. Wt: 199.29 g/mol
InChI Key: PSYRORCNCYQOIA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-3-cyclooctylpropanoic acid is an organic compound characterized by the presence of an amino group attached to a cyclooctyl ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-cyclooctylpropanoic acid typically involves the following steps:

    Amination: The addition of an amino group to the cyclooctylated intermediate.

    Propanoic Acid Formation: The final step involves the formation of the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-cyclooctylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted cyclooctyl-propanoic acids.

Scientific Research Applications

(2R)-2-amino-3-cyclooctylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-amino-3-cyclooctylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, making the compound a subject of interest in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-hydroxypropanoic acid: This compound shares a similar amino and propanoic acid structure but differs in the presence of a hydroxy group instead of a cyclooctyl ring.

    (2R)-2-amino-3-phenylpropanoic acid: Similar in structure but contains a phenyl group instead of a cyclooctyl ring.

Uniqueness

The uniqueness of (2R)-2-amino-3-cyclooctylpropanoic acid lies in its cyclooctyl ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

(2R)-2-amino-3-cyclooctylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c12-10(11(13)14)8-9-6-4-2-1-3-5-7-9/h9-10H,1-8,12H2,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYRORCNCYQOIA-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CCC1)C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.